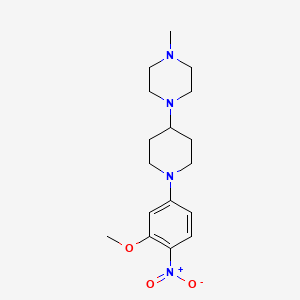

1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Description

1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a piperazine-piperidine hybrid compound synthesized as a key intermediate in the production of brigatinib, a tyrosine kinase inhibitor used in oncology. Its synthesis involves:

- Amino substitution between 4-fluoro-2-methoxy-1-nitrobenzene and 1-methyl-4-(piperidin-4-yl)piperazine in the presence of potassium carbonate and acetonitrile, followed by reduction to yield intermediate amines .

- Alternative routes use 4-piperidone monohydrate monohydrochloride and dimethylformamide (DMF) under reflux conditions .

The compound’s structure features a 3-methoxy-4-nitrophenyl group attached to a piperidine ring, which is further linked to a 4-methylpiperazine moiety. This design enables dual binding to orthosteric and allosteric sites of target receptors, as seen in docking studies .

Properties

IUPAC Name |

1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-18-9-11-20(12-10-18)14-5-7-19(8-6-14)15-3-4-16(21(22)23)17(13-15)24-2/h3-4,13-14H,5-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYSXOZEEKWPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171541 | |

| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-65-7 | |

| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761440-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine typically involves multiple steps. One common route starts with the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. This intermediate is then subjected to a Buchwald-Hartwig amination reaction with 4-chloropiperidine to yield 1-(3-methoxy-4-nitrophenyl)piperidine. The final step involves the reaction of this intermediate with 4-methylpiperazine under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the nitration and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, various nucleophiles.

Oxidation: m-Chloroperbenzoic acid.

Major Products:

Reduction: 1-(1-(3-Amino-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine exhibit significant anticancer properties, particularly against anaplastic lymphoma kinase (ALK) positive cancers. The compound has been evaluated for its ability to inhibit ALK activity, which is crucial in the treatment of certain types of lung cancer .

Case Study: ALK Inhibition

A study published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of this compound showed promising results in inhibiting ALK, leading to apoptosis in cancer cells. The specific mechanism involved the disruption of microtubule dynamics, which is essential for cell division .

2. Neurological Disorders

The piperazine moiety in the compound suggests potential applications in treating neurological disorders such as anxiety and depression. Research indicates that piperazine derivatives can modulate serotonin receptors, which are pivotal in mood regulation.

Case Study: Serotonin Receptor Modulation

In a pharmacological study, a related piperazine derivative was shown to enhance serotonin receptor binding affinity, resulting in anxiolytic effects in animal models. This suggests that this compound may have similar therapeutic potential .

Synthetic Applications

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 5-fluoro-2-nitroanisole and piperidine derivatives. The following table summarizes a common synthetic route:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Reaction of 5-Fluoro-2-nitroanisole with piperidine | 50% |

| 2 | Cyclization with methylpiperazine | Variable |

| 3 | Purification via chromatography | >90% |

Mechanism of Action

The mechanism by which 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Dopamine Receptor Affinity

The target compound shares structural similarity with 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, which exhibits high dopamine D2 receptor affinity (Ki = 12 nM). Docking studies reveal that the piperazine-piperidine core facilitates dual binding to orthosteric and allosteric sites.

Immunomodulatory Activity

The naphthaleneoxypropargyl-containing analog () demonstrates stimulatory effects on immune cells (CD4+/CD8+).

Enzyme Inhibition Profiles

Piperazine derivatives with chlorobenzyl or methylsulfonyl groups () show selectivity for cytochrome P450 isoforms or kinase targets. The target compound’s 3-methoxy-4-nitrophenyl group may favor interactions with kinases (e.g., ALK in brigatinib) due to nitro group electron-withdrawing effects and methoxy-directed hydrogen bonding .

Key Structural-Activity Relationship (SAR) Insights

- Nitro Group Position : Para-nitro substitution (as in the target compound) improves kinase inhibition compared to ortho-nitro analogs .

- Piperidine Linkage : The piperidine spacer enhances conformational flexibility, critical for bridging aromatic and piperazine moieties .

- Methoxy vs. Bulkier Groups : Methoxy groups balance hydrophobicity and steric effects, whereas bulkier substituents (e.g., naphthalene) prioritize immune modulation .

Biological Activity

1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, also known by its CAS number 761440-65-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activities supported by diverse research findings.

The molecular formula of this compound is with a molecular weight of approximately 334.41 g/mol. The compound features a piperazine ring structure, which is significant in pharmacology for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoro-2-nitroanisole with piperidine derivatives under controlled conditions to yield the target compound .

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in neuroprotection and potential anti-cancer effects. The following sections summarize key findings from various studies.

Neuroprotective Activity

A study demonstrated that derivatives similar to this compound significantly prolonged survival times in mice subjected to acute cerebral ischemia, indicating potent neuroprotective properties . The mechanisms underlying these effects may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Anticancer Potential

Preliminary screenings have suggested that the compound may inhibit certain cancer cell lines, although specific mechanisms remain under investigation. Its structural similarity to other piperazine derivatives known for anticancer activity could imply a similar mode of action involving apoptosis induction in malignant cells .

Case Studies and Research Findings

Q & A

Q. What are the recommended methodologies for synthesizing 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:

Nitrophenyl-piperidine coupling : React 3-methoxy-4-nitrobenzene derivatives with piperidine precursors under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos) .

Methylpiperazine introduction : Use alkylation agents (e.g., methyl iodide) with a tertiary amine base (e.g., DIPEA) in anhydrous DMF or THF .

Optimization :

- Monitor reaction progress via HPLC (C18 columns, 2.7 µm particle size, gradient elution with acetonitrile/water) .

- Improve yields (often <50% in initial attempts) by optimizing stoichiometry (1:1.2 molar ratio for nucleophilic substitutions) and temperature (60–80°C for nitro group stability) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm piperidine/piperazine ring conformations and nitro/methoxy substituents. Key signals:

- Aromatic protons (δ 6.8–8.2 ppm for nitrophenyl group).

- Piperazine CH2 groups (δ 2.3–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for C17H24N4O3: 356.18) .

- X-ray Crystallography : Use SHELX software for refinement (SHELXL for small-molecule structures; data collection at 100K with Mo-Kα radiation) .

Q. What preliminary biological screening assays are applicable for this compound?

Methodological Answer:

- Antimicrobial Activity :

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Receptor Binding :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Methodological Answer:

- Core Modifications :

- Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., CF3) to enhance metabolic stability .

- Introduce heterocycles (e.g., pyridine) to piperazine to modulate lipophilicity (logP calculations via ChemDraw) .

- In Silico Modeling :

- Use Schrödinger Suite for docking studies (e.g., Glide XP) against target proteins (e.g., kinases) to predict binding modes .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Replication :

- Validate cytotoxicity (e.g., MTT assay) in ≥3 cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific effects .

- Data Normalization :

- Meta-Analysis :

- Cross-reference results with structurally similar compounds (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) to identify conserved activity trends .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth :

- Data Collection :

- Refinement :

Q. How is metabolic stability evaluated in preclinical studies, and what modifications enhance it?

Methodological Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Modifications :

- Deuterate labile C-H bonds (e.g., piperazine methyl groups) to slow oxidative metabolism .

- Introduce fluorine atoms at para positions to block cytochrome P450-mediated degradation .

Q. What computational methods predict off-target interactions, and how are they validated experimentally?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.